3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one
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Overview
Description
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring fused to a triazine ring, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in biochemical pathways .
Mode of Action
It has been suggested that the compound may undergo a region-selective visible light-mediated denitrogenative olefin insertion to obtain 3-substituted indolones . This process is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones, and it has a broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .
Result of Action
The compound’s potential to form 3-substituted indolones suggests it may have a role in the synthesis of many bioactive molecules and natural products .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may be involved in reactions mediated by nitrogen .
Molecular Mechanism
The molecular mechanism of action of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one typically involves the reaction of isatoic anhydride with pyridin-3-ylmethanamine in water at room temperature . This method is straightforward and yields the desired product efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the triazine or pyridine rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product formed is pyridin-2-yl-methanone.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound also contains a triazine ring and has been studied for its anti-Alzheimer’s activity.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have shown various biological activities.
Uniqueness
3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-6-1-2-7-12(11)15-16-17(13)9-10-5-3-4-8-14-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNUQMTZNOTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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